![molecular formula C15H18ClNS B14446255 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77155-88-5](/img/structure/B14446255.png)
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, a sulfur atom bonded to a benzyl group, and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercaptopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of 2-mercaptopyridine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The sulfur atom can form covalent bonds with electrophilic centers, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium bromide
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium iodide
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium fluoride
Uniqueness
Compared to similar compounds, 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the chloride ion can also affect the compound’s stability and overall chemical behavior.
Propiedades
Número CAS |
77155-88-5 |
|---|---|
Fórmula molecular |
C15H18ClNS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
2-[(3,4-dimethylphenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18NS.ClH/c1-12-7-8-14(10-13(12)2)11-17-15-6-4-5-9-16(15)3;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IFNUZDMIWAYQGU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)CSC2=CC=CC=[N+]2C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
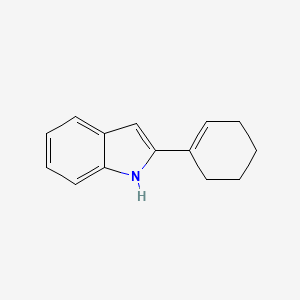
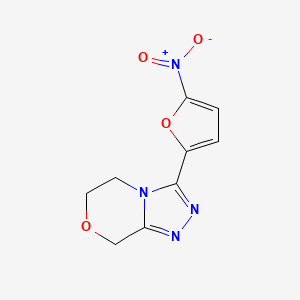
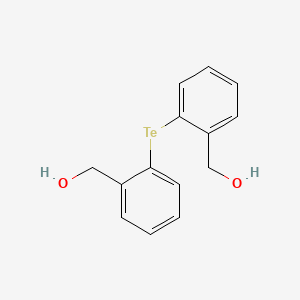
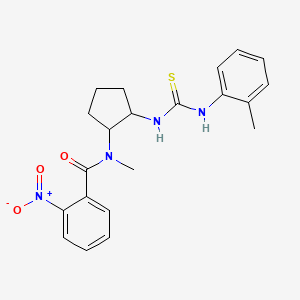
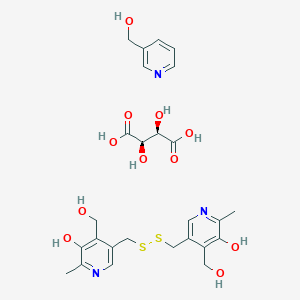
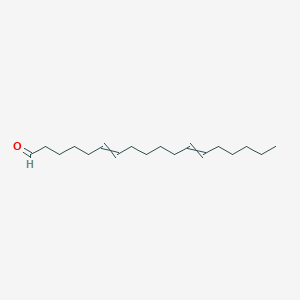
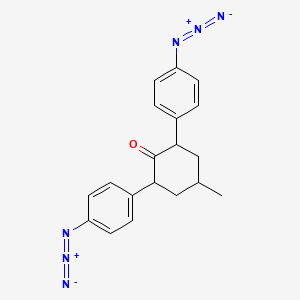
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)

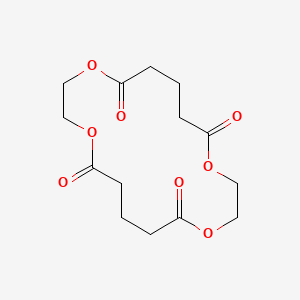
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
